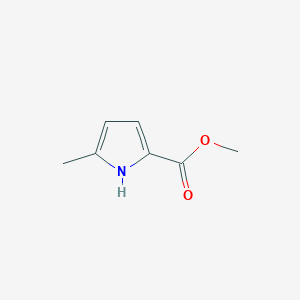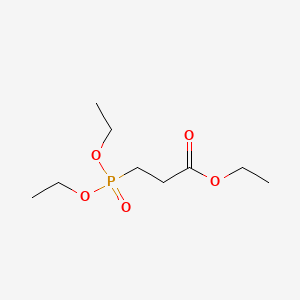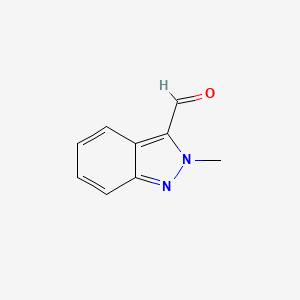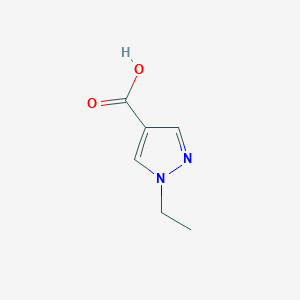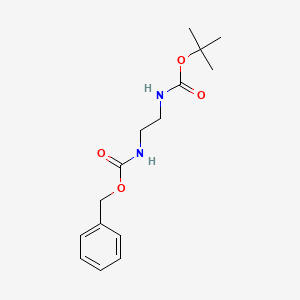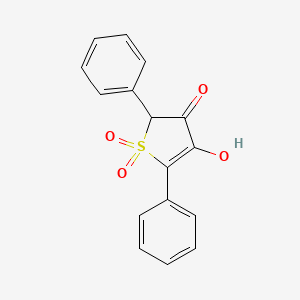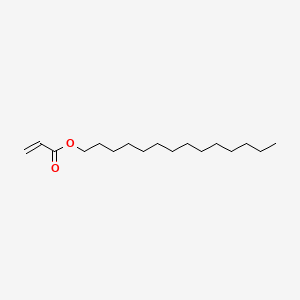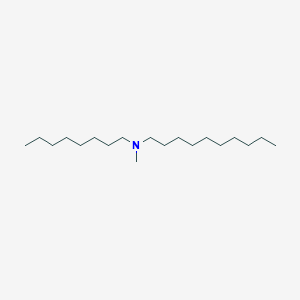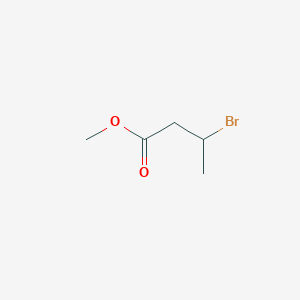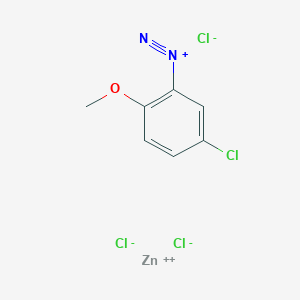
Sal de Rojo Rápido RC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fast Red RC Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of azo dyes.
Biology: Employed in immunohistochemical staining procedures to detect enzyme activity.
Medicine: Utilized in diagnostic assays to identify specific biomolecules.
Mecanismo De Acción
Target of Action
Fast Red RC Salt, also known as ZINC;5-chloro-2-methoxybenzenediazonium;trichloride, primarily targets the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.
Mode of Action
Fast Red RC Salt interacts with its target, alkaline phosphatase, in a unique way. In the presence of this enzyme, Fast Red RC Salt produces a bright red precipitate . This interaction and the resulting changes are often used in immunohistological staining procedures and immunoblotting .
Biochemical Pathways
The biochemical pathway affected by Fast Red RC Salt involves the hydrolysis of naphthol phosphate esters substrate by the alkaline phosphatase enzyme . When this hydrolysis occurs, a phenol compound is produced. This phenol compound, when coupled with Fast Red RC Salt, produces a red color precipitate .
Pharmacokinetics
It is known that fast red rc salt is soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Fast Red RC Salt’s action are visually observable. The bright red precipitate produced by the interaction of Fast Red RC Salt with alkaline phosphatase can be used to visually identify the presence and location of this enzyme in immunohistological staining procedures and immunoblotting .
Action Environment
The action, efficacy, and stability of Fast Red RC Salt can be influenced by environmental factors. For instance, the solubility of Fast Red RC Salt in water suggests that the compound’s action may be influenced by the hydration levels in the environment. Additionally, Fast Red RC Salt is typically stored at room temperature , indicating that extreme temperatures could potentially impact its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fast Red RC Salt is synthesized through the diazotization of 2-amino-4-chloroanisole in the presence of zinc chloride. The reaction involves the formation of a diazonium compound, which is then stabilized by zinc chloride to form the final product .
Industrial Production Methods
In industrial settings, the synthesis of Fast Red RC Salt typically involves the following steps:
Diazotization: 2-Amino-4-chloroanisole is treated with nitrous acid to form the diazonium salt.
Stabilization: The diazonium salt is then stabilized using zinc chloride, resulting in the formation of Fast Red RC Salt.
Análisis De Reacciones Químicas
Types of Reactions
Fast Red RC Salt undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and naphthols to form azo dyes.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Phenols and Naphthols: Used in coupling reactions to form azo dyes.
Nucleophiles: Such as halides or hydroxides, used in substitution reactions.
Major Products
Azo Dyes: Formed through coupling reactions with phenols and naphthols.
Substituted Compounds: Formed through substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fast Red TR Salt: Another diazonium salt used in similar applications, such as immunohistochemical staining.
Fast Blue BB Salt: Used in the synthesis of azo dyes and as a staining reagent.
Fast Violet LB Salt: Employed in diagnostic assays and dye manufacturing
Uniqueness
Fast Red RC Salt is unique due to its specific chemical structure, which allows it to form stable azo compounds with a wide range of phenolic substrates. This makes it particularly useful in diagnostic assays and staining procedures where precise and stable color formation is required .
Propiedades
Número CAS |
68025-25-2 |
|---|---|
Fórmula molecular |
C7H6Cl4N2OZn |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C7H6ClN2O.3ClH.Zn/c1-11-7-3-2-5(8)4-6(7)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
UIWVSQADDIOMNZ-UHFFFAOYSA-K |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl |
| 68025-25-2 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




